![molecular formula C26H22N2O3S B14140180 methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate CAS No. 5735-33-1](/img/structure/B14140180.png)
methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound with the molecular formula C26H22N2O3S and a molecular weight of 442.5295 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, benzyl groups, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves the condensation of benzylamine with 4-carboxybenzaldehyde in the presence of ethanol . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may find applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The thiazolidinone ring and imine group are key functional groups that contribute to its activity. These interactions can modulate biological pathways, making the compound of interest in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate
- Methyl 4-{[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
Uniqueness
Methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5735-33-1 |
|---|---|
Molekularformel |
C26H22N2O3S |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
methyl 4-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C26H22N2O3S/c1-31-25(30)22-14-12-19(13-15-22)16-23-24(29)28(18-21-10-6-3-7-11-21)26(32-23)27-17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3/b23-16-,27-26? |
InChI-Schlüssel |
FSXRBMXJBAXAIR-MLSYBWHESA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


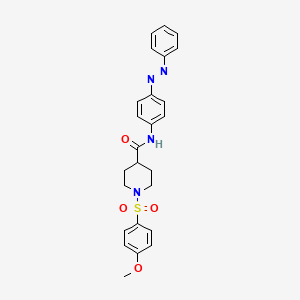
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
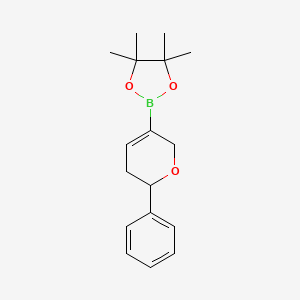

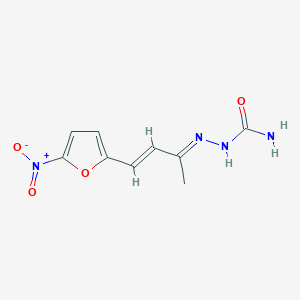
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
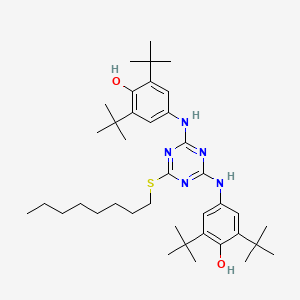

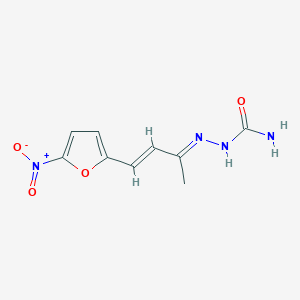

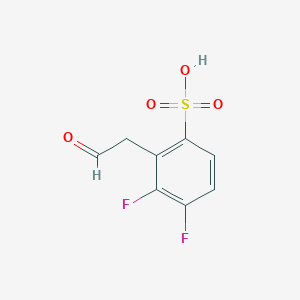
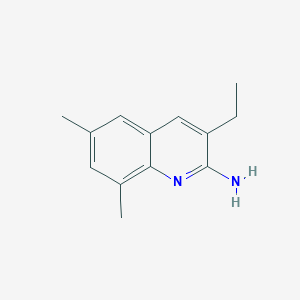
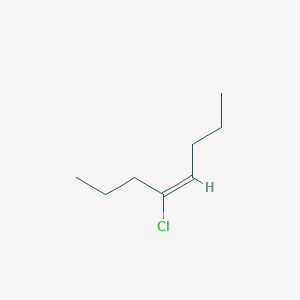
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
